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Compound of Interest

Compound Name: 6-Bromo-5-nitroisoquinoline

Cat. No.: B1519139 Get Quote

6-Bromo-5-nitroisoquinoline is a halogenated nitroaromatic compound built on the

isoquinoline core. The isoquinoline nucleus is a fundamental structural motif found in numerous

alkaloids and pharmacologically active molecules.[1] The specific placement of a bromine atom

at the C-6 position and an electron-withdrawing nitro group at C-5 dictates its chemical

behavior and utility.

Table 1: Chemical Identifiers and Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1519139?utm_src=pdf-interest
https://www.benchchem.com/product/b1519139?utm_src=pdf-body
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-015-01146
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 850197-72-7 [2][3][4][5]

Molecular Formula C₉H₅BrN₂O₂ [2][3]

Molecular Weight 253.05 g/mol [2][3]

IUPAC Name 6-bromo-5-nitroisoquinoline [2]

Canonical SMILES
C1=CC(=C(C2=C1C=NC=C2)

[O-])Br
[2]

Appearance Yellow to orange solid [6]

Boiling Point 356.1 °C at 760 mmHg [2][3]

Density 1.747 g/cm³ [2][3]

Flash Point 169.2 °C [2][3]

pKa (Predicted) 2.99 ± 0.21 [6]

Storage
Sealed in dry, Room

Temperature
[6]

Synthesis of 6-Bromo-5-nitroisoquinoline: A
Protocol Grounded in First Principles
The synthesis of 6-Bromo-5-nitroisoquinoline is most effectively achieved via the

electrophilic nitration of a 6-bromoisoquinoline precursor. This strategy is well-documented for

the analogous quinoline system and relies on the powerful nitrating potential of a mixed acid

system.[7][8] The isoquinoline ring is an electron-rich aromatic system, susceptible to

electrophilic attack. The presence of the deactivating bromine atom will influence the

regioselectivity of the incoming nitro group.

Causality in Experimental Design
The choice of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is critical. Sulfuric acid

protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active

nitrating agent. The reaction is conducted at low temperatures (-5 to 0 °C) to control the
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exothermic nature of the nitration and to minimize the formation of undesired byproducts, such

as dinitrated or oxidized species.[7][8] The regioselectivity favoring the C-5 position is governed

by the directing effects of the fused benzene ring and the bromine substituent.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of bromoquinolines and

represents a validated approach.[7][8]

Reagents and Equipment:

6-Bromoisoquinoline

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Dichloromethane (DCM)

Sodium Bicarbonate (NaHCO₃) solution (10%)

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask with magnetic stirrer

Dropping funnel

Salt-ice bath

Standard glassware for extraction and filtration

Step-by-Step Procedure:

Dissolution: In a clean, dry round-bottom flask, dissolve 6-bromoisoquinoline (1.0 eq) in

concentrated sulfuric acid (approx. 4 mL per gram of starting material).

Cooling: Place the flask in a salt-ice bath and cool the solution to -5 °C with continuous

stirring.
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Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by

adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq relative to the

nitric acid volume). Cool this mixture to -5 °C in a salt-ice bath.

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoisoquinoline

solution over approximately one hour. Crucially, maintain the internal reaction temperature

below 0 °C throughout the addition.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an

additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting material is consumed.

Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the

crude product.

Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution by the

slow addition of a 10% sodium bicarbonate solution until the pH is ~7. Extract the aqueous

mixture with dichloromethane (3 x volume of the aqueous layer).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure to yield the crude 6-Bromo-5-
nitroisoquinoline.

Purification: The crude product can be further purified by column chromatography or

recrystallization to afford the desired compound as a yellow solid.

Synthesis Workflow Diagram
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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
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Role in Drug Discovery and Development
Heterocyclic scaffolds are the bedrock of modern pharmacology. The isoquinoline core is

present in drugs with a vast range of activities. [1]Furthermore, the strategic introduction of

halogens, like bromine, is a well-established tactic in medicinal chemistry to modulate

pharmacokinetic and pharmacodynamic properties. [9] 6-Bromo-5-nitroisoquinoline serves

as an ideal starting point for generating libraries of novel compounds. By leveraging the SNAr

reaction, researchers can rapidly synthesize a diverse set of analogues for screening against

various biological targets. The nitro group can subsequently be reduced to an amine, providing

another functional handle for further chemical modification (e.g., acylation, alkylation), thus

expanding the accessible chemical space from a single, versatile intermediate.

Conceptual Drug Discovery Workflow
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Caption: Role of the title compound in a drug discovery pipeline.

Conclusion
6-Bromo-5-nitroisoquinoline (CAS 850197-72-7) is more than just a chemical reagent; it is an

enabling tool for innovation in medicinal chemistry. Its well-defined synthesis and predictable
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reactivity, dominated by the SNAr pathway, provide researchers with a reliable and versatile

platform for the design and synthesis of novel molecular entities. Understanding the principles

behind its synthesis and application is key to unlocking its full potential in the quest for next-

generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11225515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11225515/
https://www.benchchem.com/product/b1519139#6-bromo-5-nitroisoquinoline-cas-number
https://www.benchchem.com/product/b1519139#6-bromo-5-nitroisoquinoline-cas-number
https://www.benchchem.com/product/b1519139#6-bromo-5-nitroisoquinoline-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1519139?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

